Several N-alkyl-plinabulin derivatives containing the 1-methyl-4-(prop-2-yn-1-yl)piperazine scaffold exhibit promising cytotoxic activity against various cancer cell lines, including KB, HepG2, Lu, and MCF7. [] Specifically, compounds like (Z)−3-((6,8-dimethyl-4-oxo-1,4-dihydroquinolin-2-yl)methylene)−6-((Z)−4-methoxybenzylidene)−1-(prop-2-yn-1-yl)piperazine-2,5-dione (5a) show potent activity against KB, HepG2, and Lu cells with IC50 values ranging from 3.04 to 10.62 µM. [] These findings suggest that further exploration of 1-methyl-4-(prop-2-yn-1-yl)piperazine derivatives as potential anticancer agents is warranted.
Although not directly related to 1-Methyl-4-(prop-2-yn-1-yl)piperazine, the paper discussing isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate diastereomers highlights the fungicidal potential of compounds containing the propargyl group. [] While the specific activity of 1-methyl-4-(prop-2-yn-1-yl)piperazine derivatives against fungi remains unexplored, this research suggests a potential avenue for future investigations.
The research on N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) demonstrates the potential of compounds containing the 1-methyl-4-(prop-2-yn-1-yl)piperazine scaffold in inhibiting cholinesterase and monoamine oxidase. [] These enzymes are crucial targets for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. The dual inhibitory activity of MBA236 suggests that further exploration of 1-methyl-4-(prop-2-yn-1-yl)piperazine derivatives could lead to the development of novel therapeutics for these conditions.
The study on 9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene reveals the G-quadruplex DNA binding selectivity of this 1-methyl-4-(prop-2-yn-1-yl)piperazine derivative. [] G-quadruplexes are unique DNA secondary structures implicated in various biological processes, including telomere maintenance and gene regulation. Targeting G-quadruplexes with small molecules is an emerging strategy for anticancer and antiviral therapies. Therefore, investigating the G-quadruplex binding affinity and selectivity of other 1-methyl-4-(prop-2-yn-1-yl)piperazine derivatives could offer valuable insights for developing novel therapeutic agents.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2768332-16-5